![molecular formula C14H14O3 B14621212 3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol CAS No. 58698-98-9](/img/structure/B14621212.png)
3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol is an organic compound belonging to the class of stilbenes. Stilbenes are organic compounds containing a 1,2-diphenylethylene moiety. This compound is characterized by the presence of hydroxyl groups on the benzene ring, which makes it a type of phenol .
准备方法
The synthesis of 3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol can be achieved through various synthetic routes. One common method involves the hydroxylation of phenol over a catalyst using hydrogen peroxide. This reaction affords a mixture of hydroquinone and its ortho isomer catechol (benzene-1,2-diol) . Industrial production methods may involve similar catalytic processes to ensure high yield and purity.
化学反应分析
3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol undergoes several types of chemical reactions:
Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol has a wide range of scientific research applications:
作用机制
The mechanism of action of 3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol involves its interaction with various molecular targets and pathways. For example, it can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells . Additionally, it may inhibit certain enzymes involved in inflammatory processes .
相似化合物的比较
3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol can be compared with other similar compounds, such as:
Catechol (benzene-1,2-diol): Both compounds have hydroxyl groups on the benzene ring, but catechol lacks the ethyl group attached to the benzene ring.
Hydroquinone (benzene-1,4-diol): Hydroquinone has hydroxyl groups in the para position, whereas this compound has them in the ortho position.
Resorcinol (benzene-1,3-diol): Resorcinol has hydroxyl groups in the meta position, differing from the ortho configuration of this compound.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
58698-98-9 |
|---|---|
分子式 |
C14H14O3 |
分子量 |
230.26 g/mol |
IUPAC 名称 |
3-[2-(4-hydroxyphenyl)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C14H14O3/c15-12-8-5-10(6-9-12)4-7-11-2-1-3-13(16)14(11)17/h1-3,5-6,8-9,15-17H,4,7H2 |
InChI 键 |
QHHYUBDPORTKFI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)O)O)CCC2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Naphthalene, 2-[[2-(chloromethyl)phenyl]thio]-](/img/structure/B14621134.png)
![Methyl 3-[4-(4-methylphenyl)piperazin-1-yl]propanoate](/img/structure/B14621136.png)

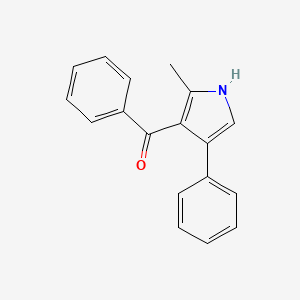
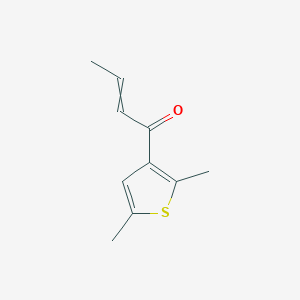
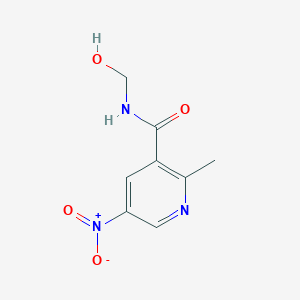
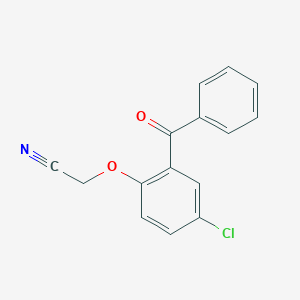
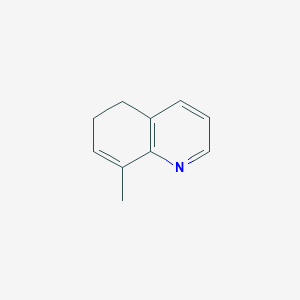
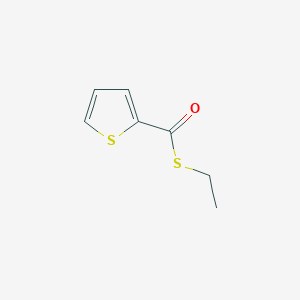
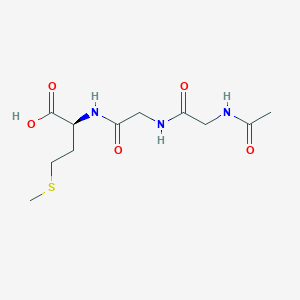
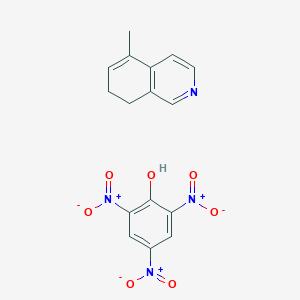
![7-Bromo-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14621210.png)
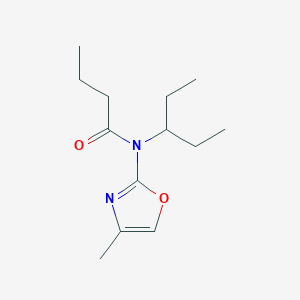
methyl}phosphonic acid](/img/structure/B14621215.png)
